An In-depth Technical Guide to Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
An In-depth Technical Guide to Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a heterocyclic organic compound that belongs to the class of N-sulfonylated piperidines. While specific research on this particular molecule is not extensively published, its structural motifs—the piperidine core and the sulfonamide group—are of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonamide group, on the other hand, is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, drawing upon data from its precursors and structurally related compounds to offer valuable insights for researchers in drug discovery and development.
Chemical Identity and Physical Properties
A solid understanding of the chemical and physical properties of a compound is foundational for its application in research and development.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 320424-42-8 | [1] |
| Molecular Formula | C₉H₁₇NO₄S | [1] |
| Molecular Weight | 235.30 g/mol | [1] |
| InChI | 1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | [1] |
| InChIKey | ZEISHOJDDIABID-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C1CCN(S(=O)(C)=O)CC1)OCC | [1] |
Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid | [1] |
| Melting Point | Not experimentally determined. Expected to be a low to medium melting solid based on its structure. | Inferred |
| Boiling Point | Not applicable (solid at standard conditions). | |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred |
Synthesis and Characterization
The synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on the N-sulfonylation of its well-characterized precursor, ethyl piperidine-4-carboxylate.
Proposed Synthesis Workflow
The most direct and common method for the synthesis of N-sulfonylpiperidines is the reaction of the parent piperidine with a sulfonyl chloride in the presence of a base.[2][3]
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure for the N-sulfonylation of a secondary amine and should be optimized for this specific substrate.[2]
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Preparation: To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2-1.5 equivalents).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled and stirred reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can then be purified by column chromatography on silica gel.
Characterization and Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methylsulfonyl group (a singlet around 2.8-3.0 ppm). The piperidine ring protons would appear as a series of multiplets in the range of 1.5-3.8 ppm. The protons alpha to the nitrogen and the ester group will be the most downfield shifted.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a carbonyl carbon from the ester at around 170-175 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The methyl carbon of the sulfonyl group is expected around 35-40 ppm. The piperidine ring carbons would resonate in the 25-50 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1730-1740 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) are expected in the ranges of 1320-1360 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).[4]
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 235 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, M-45), the ethyl group (-C₂H₅, M-29), and cleavage of the piperidine ring.
Potential Applications in Drug Discovery
The structural components of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate suggest its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Biologically Active Molecules
The piperidine ring is a key component of many drugs targeting the central nervous system (CNS). The N-sulfonyl group can act as a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a molecule. The ethyl ester provides a convenient handle for further chemical modifications, such as conversion to amides, carboxylic acids, or alcohols, allowing for the exploration of a wide range of chemical space.
